2-Chloro-6-ethylquinazolin-4-ol Exhibits Selectivity for CYP2B6 Over CYP2E1 and CYP3A4 in Human Liver Microsomes
2-Chloro-6-ethylquinazolin-4-ol demonstrates a clear selectivity profile against a panel of human cytochrome P450 (CYP) enzymes. In human liver microsomes, it shows a 5-fold lower IC50 for CYP2B6 (IC50 = 3,000 nM) compared to CYP2E1 (IC50 = 15,000 nM) and a 13-fold lower IC50 compared to CYP3A4 (IC50 = 39,000 nM) [1]. This differential inhibition profile is a key differentiator from related quinazoline analogs which may lack this specific selectivity window.
| Evidence Dimension | Cytochrome P450 (CYP) Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | CYP2B6 IC50: 3,000 nM; CYP2E1 IC50: 15,000 nM; CYP3A4 IC50: 39,000 nM |
| Comparator Or Baseline | Class-level baseline for many drug-like small molecules is non-selective CYP inhibition at low micromolar concentrations. A 5- to 13-fold selectivity window is notable. |
| Quantified Difference | 5-fold (CYP2B6 vs. CYP2E1); 13-fold (CYP2B6 vs. CYP3A4) |
| Conditions | Human liver microsomes; preincubation with NADPH-regenerating system; substrates: chlorzoxazone (CYP2E1), midazolam (CYP3A4), bupropion (CYP2B6). |
Why This Matters
Understanding this CYP inhibition profile is critical for predicting potential drug-drug interactions and metabolic stability, guiding the selection of this compound for in vivo studies where CYP2B6-mediated metabolism is a concern.
- [1] BindingDB. BDBM50366398. CHEMBL4164113. Inhibition of CYP2E1, CYP3A4, and CYP2B6 in human liver microsomes. Accessed via bindingdb.org. View Source
